Lincomycin hydrochloride monohydrate is classified under the lincosamide class of antibiotics. Its primary source is the soil bacterium Streptomyces lincolnensis, which produces lincomycin as a secondary metabolite during fermentation processes. The compound is characterized by its ability to inhibit protein synthesis in bacteria, making it effective against various bacterial infections .
The synthesis of lincomycin hydrochloride monohydrate involves several steps, primarily through microbiological fermentation. The production process typically includes:
Lincomycin hydrochloride monohydrate has a complex molecular structure characterized by the following details:
Lincomycin undergoes various chemical reactions that are critical for its synthesis and modification:
Lincomycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation. This action effectively halts bacterial growth and replication:
Lincomycin hydrochloride monohydrate exhibits several notable physical and chemical properties:
Lincomycin hydrochloride monohydrate serves several important scientific and medical applications:
Lincomycin hydrochloride monohydrate traces its origin to the actinomycete Streptomyces lincolnensis var. lincolnensis, first isolated from a soil sample collected in Lincoln, Nebraska, in 1962. Researchers Mason, Dietz, and De Boer identified this strain as producing a novel antibacterial agent active against Gram-positive bacteria. The compound was isolated through fermentation culture media optimization, yielding a molecule consisting of two covalently linked fragments: trans-1-methyl-4-propyl-l-proline (propylhygric acid, PHA) and methyl 6-amino-6,8-dideoxy-1-thio-d-erythro-α-d-galacto-octopyranoside (methyl α-thiolincosaminide, MTL) [1] [10]. Hoeksema and colleagues fully elucidated its structure in 1964, confirming the unusual amide linkage between the amino acid and sugar moieties [1]. This structural complexity distinguished it from other antibiotic classes like macrolides or β-lactams.
The isolation process involved complex bioactivity-guided fractionation. Early studies demonstrated potent activity against staphylococci, streptococci, and pneumococci, positioning it as a promising agent against penicillin-resistant strains. Its water-soluble hydrochloride monohydrate salt form (chemical formula C₁₈H₃₄N₂O₆S·HCl·H₂O) was developed to enhance stability and bioavailability, facilitating pharmaceutical formulation [4] [10]. The monohydrate configuration proved critical for maintaining crystalline integrity during storage and manufacturing.
Table 1: Key Milestones in Lincomycin Discovery
Year | Event | Primary Researchers |
---|---|---|
1962 | Initial isolation from S. lincolnensis | Mason et al. |
1964 | Structural elucidation | Hoeksema et al. |
1965 | Biosynthesis studies (N-demethyl & S-ethyl homologs) | Argoudelis et al. |
1967 | First clinical formulations | Mason et al. |
Biosynthesis studies revealed that S. lincolnensis constructs lincomycin via a hybrid nonribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) pathway. Regulatory proteins like DeoR (SLINC8027) tightly control this process; deletion of *deoR* increases lincomycin yield by 3.4-fold by derepressing biosynthetic gene clusters (*lmb*, *lmr*) and global regulators (*glnR*, *bldD*, *SLCGLrp*). DeoR binds conserved 5’-CGATCR-3’ motifs in promoter regions, acting as a master negative regulator [9].
Despite lincomycin’s Gram-positive activity, its clinical utility was limited by pharmacokinetic challenges: moderate oral bioavailability, susceptibility to metabolic degradation, and incomplete absorption. This drove systematic structure-activity relationship (SAR) studies focused on C-7 position modification. Researchers at Upjohn discovered that replacing the 7(R)-hydroxyl group with chlorine via inversion of configuration yielded clindamycin (7(S)-chloro-7-deoxylincomycin), which exhibited:
Table 2: Structural and Activity Comparison of Lincomycin and Key Derivatives
Compound | C-7 Modification | Relative Potency (vs. Lincomycin) | Key Advantages |
---|---|---|---|
Lincomycin | 7(R)-OH | 1.0 | Gram-positive activity |
Clindamycin | 7(S)-Cl | 4–16× | Enhanced absorption, anaerobic coverage |
7(S)-Arylthio Derivatives | Heterocycle via S-link | Variable | Activity against erm-positive strains |
Pirlimycin | Veterinary analogue | Comparable to clindamycin | Mastitis treatment |
The 7(S)-configuration proved critical for activity retention. Epimerization to 7(R)-clindamycin drastically reduced binding to the 50S ribosomal subunit. Further SAR exploration revealed:
This structural evolution addressed emerging resistance. Methylation of A2058 by Erm methylases conferred cross-resistance to macrolides, lincosamides, and streptogramin B (MLSᴮ phenotype). However, bulky C-7 substituents in novel lincomycins restored activity by sterically hindering methylated rRNA or enabling alternative binding poses [5] [8].
Before widespread bacterial resistance crises, lincomycin hydrochloride monohydrate served pivotal clinical and agricultural roles:
Human Medicine:
Veterinary and Agricultural Applications:
Table 3: Early Non-Human Applications of Lincomycin Hydrochloride Monohydrate
Field | Application | Target Pathogen | Formulation |
---|---|---|---|
Apiculture | American Foulbrood control | Paenibacillus larvae | Dust in confectioners’ sugar |
Swine production | Dysentery prophylaxis | Brachyspira hyodysenteriae | Medicated feed/water |
Cattle | Mastitis treatment | Staphylococcus aureus | Intramammary infusion (pirlimycin) |
Poultry farming | Necrotic enteritis | Clostridium perfringens | Water-soluble powders |
Ethnopharmacological studies noted limitations:
Nevertheless, lincomycin’s scaffold inspired next-generation lincosamides. Recent innovations include nanoparticle conjugates (e.g., silver nanoparticle-lincomycin hybrids) that disrupt biofilms and downregulate β-lactamase genes (Bla, BlaCTX-M-15), overcoming enzymatic inactivation [2]. Its legacy persists as a structural template for combating multidrug-resistant Gram-positive infections.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5